molecular formula C23H17AsN4O13S2 B1436575 2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid CAS No. 3772-44-9

2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid

Cat. No. B1436575
CAS RN: 3772-44-9
M. Wt: 696.5 g/mol
InChI Key: RZYBKUZTYOBWAB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains an arsonophenyl group, which is a phenyl group (a ring of six carbon atoms) with an arsenic atom attached. This group is connected to a naphthyl group (a ring of ten carbon atoms) through an azo linkage (a double bond between two nitrogen atoms). The naphthyl group is disulpho- and dihydroxy-substituted, meaning it has two sulphonic acid and two hydroxyl groups attached. Finally, the entire structure is connected to a benzoic acid group through another azo linkage .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes an arsonophenyl group, a naphthyl group, and a benzoic acid group, all connected by azo linkages. The naphthyl group is disulpho- and dihydroxy-substituted .

Scientific Research Applications

Chelation and Stability Constants with Metals

Research has shown that compounds like 2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid can form stable chelates with alkaline earth metals. Studies by Kina and Tǒei (1971) on similar compounds have measured the acid dissociation and chelate stability constants, demonstrating their potential for applications in metal ion detection and analysis.

Interaction with Calcium Ions

Palomar et al. (1986) researched the interaction of compounds similar to 2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid with calcium ions, finding that these compounds react to form stable complexes. This finding, detailed in their study, could be relevant for applications in biochemistry and environmental analysis (Palomar, Lopez Molinero, & Ibañez, 1986).

Application in Polarographic Analysis

Research by Florence and Smythe (1960) indicates that compounds similar to 2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid can be used in polarographic analysis for the determination of lanthanides, suggesting their potential use in analytical chemistry.

Spectrophotometric Applications

A study by Mottola (1964) presents the use of similar compounds for the spectrophotometric determination of elements like indium. This indicates possible applications in quantitative analysis and environmental monitoring.

Historical Review of Applications

A comprehensive review by Basargin, Ivanov, Kuznetsov, & Mikhailova (2000) discusses the wide range of applications of Arsenazo III, a compound related to 2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid, in analytical chemistry.

Spectrophotometric Investigation of Protonation

Pérez-Bustamante and Burriel-Mart́i (1971) conducted a spectrophotometric study on the protonation processes of related azo compounds, highlighting their potential for in-depth chemical analysis and research (Pérez-Bustamante & Burriel-Mart́i, 1971).

Separation of Elements by Capillary Electrophoresis

In a study by Liu, Liu, & Cheng (1998), complexes formed with compounds similar to 2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid were used to separate elements like thorium and uranium using capillary electrophoresis, suggesting applications in the separation sciences.

Photocatalytic Degradation of Azo Dyes

A 2021 study by Abd Alrazzak et al. investigated the photocatalytic degradation of azo dyes, including compounds related to 2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid, suggesting their role in environmental remediation technologies.

Safety And Hazards

This compound is extremely hazardous in case of ingestion or inhalation. It is also hazardous in case of skin contact or eye contact. It is not known to have carcinogenic, mutagenic, or teratogenic effects .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, reactions, and potential applications. For example, its use as a chromogenic reagent in spectrophotometric determination of certain elements could be explored further .

properties

IUPAC Name

2-[[7-[(2-arsonophenyl)diazenyl]-1,8-dihydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17AsN4O13S2/c29-21-18-11(9-16(42(36,37)38)19(21)27-25-14-7-3-1-5-12(14)23(31)32)10-17(43(39,40)41)20(22(18)30)28-26-15-8-4-2-6-13(15)24(33,34)35/h1-10,29-30H,(H,31,32)(H2,33,34,35)(H,36,37,38)(H,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYBKUZTYOBWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=CC=CC=C4[As](=O)(O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17AsN4O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103406
Record name Carboxyarsenazo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-((2-Arsonophenyl)azo)-1,8-dihydroxy-3,6-disulpho-2-naphthyl)azo)benzoic acid

CAS RN

3772-44-9
Record name Carboxyarsenazo
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carboxyarsenazo
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Record name Carboxyarsenazo
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[7-[(2-arsonophenyl)azo]-1,8-dihydroxy-3,6-disulpho-2-naphthyl]azo]benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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